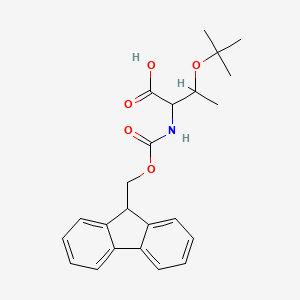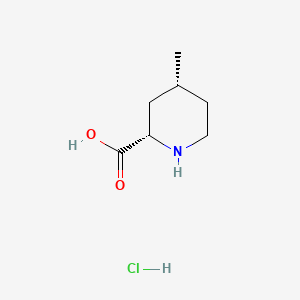
alpha-Costic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Alpha-Costic acid can be synthesized through several methods. One common approach involves the extraction from plant sources, followed by purification processes. The synthetic route typically includes the following steps:
Extraction: The plant material is subjected to solvent extraction using organic solvents like dichloromethane or chloroform.
Purification: The crude extract is purified using techniques such as column chromatography to isolate this compound.
Crystallization: The purified compound is crystallized to obtain this compound in its solid form.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale extraction and purification processes. The use of advanced extraction techniques, such as supercritical fluid extraction, can enhance the yield and purity of the compound. Additionally, biotechnological methods involving microbial fermentation are being explored for the sustainable production of this compound.
化学反応の分析
Types of Reactions
Alpha-Costic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, such as costic acid lactone.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of costic acid lactone.
Reduction: Formation of alpha-Costic alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Alpha-Costic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other sesquiterpenoids and complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: this compound has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of alpha-Costic acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: this compound disrupts the cell membrane integrity of microorganisms, leading to cell death.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
類似化合物との比較
Alpha-Costic acid is compared with other similar sesquiterpenoid compounds:
特性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.3 g/mol |
純度 |
> 95% |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/structure/B8817792.png)











